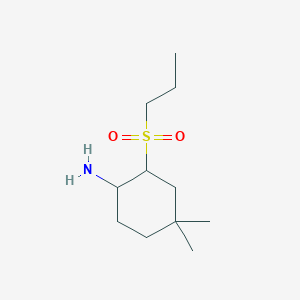
4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine is a chemical compound with the molecular formula C11H23NO2S and a molecular weight of 233.37 g/mol . This compound is a cyclohexane derivative, characterized by the presence of a propylsulfonyl group and an amine group attached to the cyclohexane ring.
Vorbereitungsmethoden
The synthesis of 4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the propylsulfonyl group: This step involves the sulfonylation of the cyclohexane ring using a sulfonyl chloride reagent under basic conditions.
Introduction of the amine group: The final step involves the amination of the cyclohexane ring using an amine reagent under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted amines.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: It is used in biochemical studies to investigate the effects of sulfonyl and amine groups on biological systems.
Medicine: The compound is explored for its potential therapeutic properties, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine involves its interaction with molecular targets and pathways in biological systems. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the amine group. This can affect the compound’s binding affinity to enzymes or receptors, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or biochemical studies .
Vergleich Mit ähnlichen Verbindungen
4,4-Dimethyl-2-(propylsulfonyl)cyclohexan-1-amine can be compared with other similar compounds, such as:
Cyclohexanamine derivatives: These compounds share the cyclohexane ring structure but differ in the substituents attached to the ring.
Sulfonyl-containing compounds: These compounds contain sulfonyl groups but may have different core structures, such as aromatic rings or linear chains.
Amines: These compounds contain amine groups but may lack the cyclohexane ring or sulfonyl group.
The uniqueness of this compound lies in its specific combination of a cyclohexane ring, a propylsulfonyl group, and an amine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H23NO2S |
|---|---|
Molekulargewicht |
233.37 g/mol |
IUPAC-Name |
4,4-dimethyl-2-propylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23NO2S/c1-4-7-15(13,14)10-8-11(2,3)6-5-9(10)12/h9-10H,4-8,12H2,1-3H3 |
InChI-Schlüssel |
GQFKJZDPPNLILE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1CC(CCC1N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


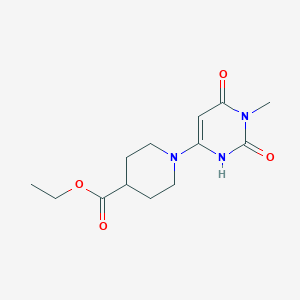
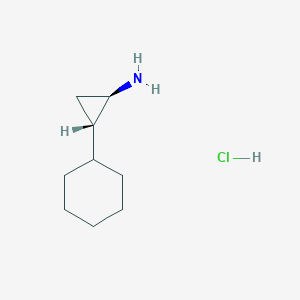
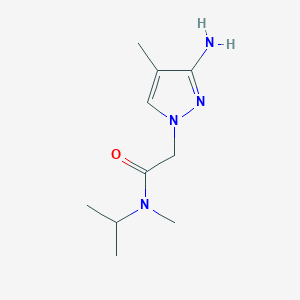
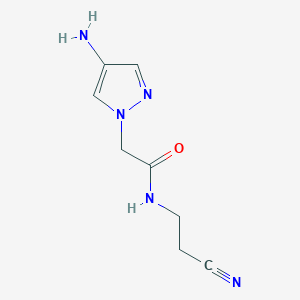
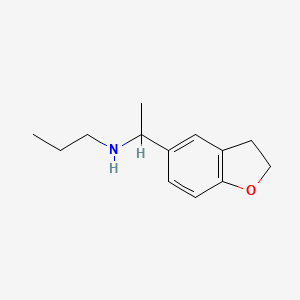
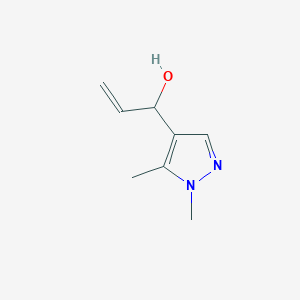
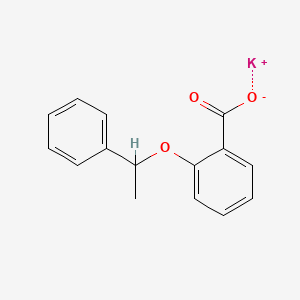
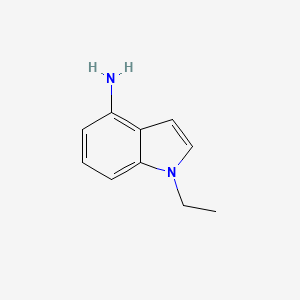
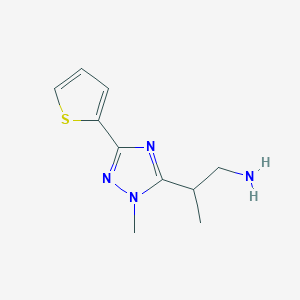
![2-Thia-7-azaspiro[4.4]nonane](/img/structure/B13626766.png)
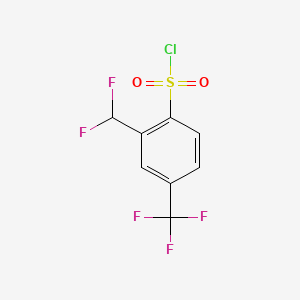
![8-(-lambda5-Diazynylidene)tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13626794.png)
![5-Methylthieno[2,3-d]pyrimidine-6-carboxylicacid](/img/structure/B13626797.png)
![3-Bromo-2-[(piperazin-1-yl)methyl]aniline](/img/structure/B13626799.png)
